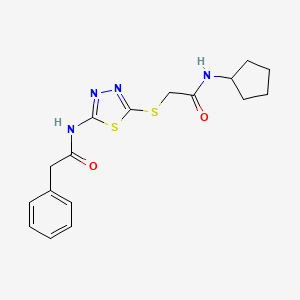

N-cyclopentyl-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S2/c22-14(10-12-6-2-1-3-7-12)19-16-20-21-17(25-16)24-11-15(23)18-13-8-4-5-9-13/h1-3,6-7,13H,4-5,8-11H2,(H,18,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJSJLVBYDFPPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound generally involves the following steps:

- Formation of Thiadiazole Ring : The initial step includes the reaction of cyclopentylamine with 5-methyl-1,3,4-thiadiazole-2-thiol in a suitable solvent like ethanol or methanol under reflux conditions.

- Acetamide Formation : The resultant intermediate undergoes acylation with phenylacetyl chloride to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics.

Antifungal Activity

The compound also shows promising antifungal properties. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger, with results indicating a notable reduction in fungal growth at specific concentrations.

Anticancer Potential

In studies focusing on cancer cell lines, this compound demonstrated cytotoxic effects against several cancer types, including breast and colon cancer. The compound's mechanism appears to involve the induction of apoptosis in cancer cells through the disruption of mitochondrial function.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In cellular models of inflammation induced by lipopolysaccharides (LPS), it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The thiadiazole moiety is known to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : The compound may modulate receptor activity related to inflammatory pathways, leading to decreased cytokine release.

- DNA Interaction : It has been suggested that the compound can intercalate into DNA strands, inhibiting replication and transcription processes in rapidly dividing cells.

Case Studies and Research Findings

Scientific Research Applications

Anticancer Properties

The compound exhibits significant anticancer activity, primarily through its interaction with various cancer cell lines. Research has shown that derivatives of thiadiazole compounds can inhibit the proliferation of several cancer types, including leukemia, breast cancer, and prostate cancer. For instance:

- Mechanism of Action : Studies indicate that thiadiazole derivatives can induce apoptosis in cancer cells by targeting specific pathways and proteins involved in cell survival and proliferation. The presence of the thiadiazole ring enhances these interactions due to its ability to form hydrogen bonds with target proteins .

- Case Studies : In vitro studies demonstrated that compounds similar to N-cyclopentyl-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide significantly decreased the viability of human Burkitt lymphoma P493 cells and reduced tumor growth in xenograft models .

Antimicrobial Activity

Thiadiazole derivatives have also been recognized for their antimicrobial properties:

- Broad-Spectrum Activity : Compounds within this class have shown efficacy against various bacterial strains and fungi. For example, studies have documented their effectiveness against Gram-positive and Gram-negative bacteria as well as fungal pathogens .

- Mechanistic Insights : The antimicrobial action is often attributed to the disruption of microbial cell membranes or interference with essential metabolic pathways .

Anti-inflammatory Effects

Research indicates that this compound and its analogs may possess anti-inflammatory properties:

- In Vivo Studies : Animal models have shown that certain thiadiazole derivatives can reduce inflammation markers and alleviate symptoms in conditions such as arthritis .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of N-cyclopentyl derivatives is crucial for enhancing their biological activity:

- Synthetic Pathways : The synthesis often involves multi-step reactions starting from readily available precursors. For example, the introduction of various substituents on the thiadiazole ring can significantly alter the compound's potency against different biological targets .

- SAR Analysis : Investigations into how structural modifications affect biological activity have led to the identification of key functional groups that enhance anticancer or antimicrobial efficacy .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the thiadiazole ring and acetamide side chains, impacting physicochemical properties:

*Estimated based on cyclohexyl analog .

Key Observations :

- Substituent Effects on Yield: Benzylthio (5h, 88% yield) and 4-chlorobenzylthio (5j, 82%) groups demonstrate higher synthetic efficiency compared to methylthio (5f, 79%) or methoxyphenoxy (5k, 72%) derivatives .

- Melting Points : Ureido-substituted compounds (e.g., 4g, 263–265°C) exhibit higher melting points than alkylthio derivatives (e.g., 5g, 168–170°C), suggesting stronger intermolecular interactions due to hydrogen bonding .

Antitumor Activity

- Compound 15o : Displays potent antiproliferative activity against PC-3 prostate cancer cells (IC50 = 1.96 ± 0.15 μM) due to its dichlorobenzylthio group, which enhances electron-withdrawing effects and target binding .

- Compounds 3 and 8: Inhibit Akt activity by 92.36% and 86.52%, respectively, via π-π interactions and hydrogen bonding with the kinase domain .

Antimicrobial and Enzyme Inhibition

- Compound 5c (4-Methylbenzylthio) : Exhibits antimicrobial activity linked to the thiadiazinan-thione moiety, which disrupts bacterial membranes . The target compound’s cyclopentyl group may alter membrane permeability compared to aromatic substituents.

Molecular Interactions and Docking Studies

- π-π Stacking and Hydrogen Bonding : Compounds 3 and 8 rely on these interactions for Akt inhibition . The target compound’s phenylacetamido group could participate in π-π stacking, while the cyclopentyl group may sterically hinder binding compared to smaller substituents like methyl or ethyl.

- Lipophilicity: The cyclohexyl analog (CAS 868974-80-5) has a molecular weight of 390.5, similar to the target compound.

Q & A

Basic Research Question

- IR Spectroscopy : Identifies characteristic bands such as N–H (3305–3159 cm⁻¹), C=O (1678–1624 cm⁻¹), and aromatic C=C (1593–1438 cm⁻¹) .

- NMR : ¹H NMR confirms substituent integration (e.g., cyclopentyl protons at δ 1.5–2.1 ppm; aromatic protons at δ 7.2–7.8 ppm). ¹³C NMR detects carbonyl carbons (δ 165–170 ppm) and thiadiazole ring carbons (δ 150–160 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

How can contradictory cytotoxicity data between cancer cell lines be resolved for thiadiazole derivatives?

Advanced Research Question

Contradictions may arise due to:

- Cell Line Heterogeneity : MCF-7 (breast) vs. A549 (lung) cells differ in membrane permeability and metabolic activity. Validate using 3D spheroid models or primary cell lines .

- Experimental Design : Standardize assays (MTT vs. SRB) and exposure times (48–72 hrs). For example, compound 4y showed IC₅₀ = 0.084 mmol/L (MCF-7) vs. 0.034 mmol/L (A549) due to differential aromatase expression .

- SAR Analysis : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance activity in resistant lines .

What computational strategies predict blood-brain barrier (BBB) permeability for thiadiazole-based NMDA receptor modulators?

Advanced Research Question

- Free Energy Perturbation (FEP) : Guides substituent optimization to enhance lipophilicity (e.g., logP > 2.5) and reduce polar surface area (<90 Ų) .

- Molecular Dynamics (MD) : Simulates membrane interaction using lipid bilayer models (e.g., POPC membranes) to assess passive diffusion .

- In Silico Tools : Use SwissADME or PreADMET to predict BBB penetration scores. For example, compound 1f achieved 70% BBB permeability in zebrafish models .

How do crystallographic data validate molecular conformations of thiadiazole-acetamide derivatives?

Advanced Research Question

- SHELX Refinement : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O=C interactions) .

- Torsion Angle Analysis : Confirms planarity of the thiadiazole ring (torsion angles < 5°) and spatial orientation of the cyclopentyl group .

- Validation Metrics : Compare experimental (XRD) and DFT-optimized structures using RMSD values (<0.5 Å indicates high accuracy) .

What in vitro assays are recommended for preliminary anticancer screening of thiadiazole-acetamide compounds?

Basic Research Question

| Assay | Protocol | Endpoint | Reference |

|---|---|---|---|

| MTT | 48–72 hr exposure; measure formazan crystals at 570 nm | IC₅₀ values | |

| SRB | Fix cells with TCA; stain with sulforhodamine B | Cell mass inhibition | |

| Aromatase Inhibition | Monitor conversion of androstenedione to estrone via fluorescence | IC₅₀ (e.g., 0.062 mmol/L) |

How can reaction conditions be optimized to minimize byproducts during thiadiazole-acetamide coupling?

Advanced Research Question

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce hydrolysis .

- Catalysis : Employ Pd(OAc)₂ or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

- Byproduct Mitigation : Add molecular sieves to absorb water in azide-based reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.